Dimethyl 2-fluoro-3-methylbenzene-1,4-dicarboxylate
Description
Dimethyl 2-fluoro-3-methylbenzene-1,4-dicarboxylate is a substituted aromatic dicarboxylate ester characterized by a benzene ring with two methyl ester groups at the 1,4-positions, a fluorine atom at position 2, and a methyl group at position 3. This compound belongs to a broader class of benzene dicarboxylate derivatives, which are widely studied for their applications in medicinal chemistry, materials science, and organic synthesis.
Such substitutions are critical in drug design and coordination polymers, as seen in related compounds .
Properties
IUPAC Name |
dimethyl 2-fluoro-3-methylbenzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO4/c1-6-7(10(13)15-2)4-5-8(9(6)12)11(14)16-3/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWPVCJOMNOWEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-fluoro-3-methylbenzene-1,4-dicarboxylate typically involves the esterification of 2-fluoro-3-methylterephthalic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete esterification. The crude product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield . The product is then subjected to large-scale purification techniques such as distillation and crystallization to achieve the required purity for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-fluoro-3-methylbenzene-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding dicarboxylic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 2-fluoro-3-methylterephthalic acid.
Reduction: 2-fluoro-3-methylbenzene-1,4-dimethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Dimethyl 2-fluoro-3-methylbenzene-1,4-dicarboxylate is investigated for its role in drug design, particularly in enhancing the metabolic stability and bioavailability of therapeutic agents. The fluorine atom in its structure can significantly influence the compound's interaction with biological targets by altering electronic properties and increasing lipophilicity, which can enhance binding affinity to enzymes or receptors .
Case Study:
In a study focusing on metabotropic glutamate receptor 2 (mGluR2), derivatives of this compound were synthesized and evaluated for their potential as negative allosteric modulators (NAMs). These compounds demonstrated promising pharmacokinetic profiles, indicating their potential utility in treating neuropsychiatric disorders .
Polymer Chemistry
The compound is utilized in the production of specialty polymers with enhanced properties such as increased thermal stability and resistance to degradation. Its incorporation into polymer matrices can lead to materials that are more durable and suitable for high-performance applications.
Applications:
- Production of high-performance coatings
- Development of thermally stable plastics
Organic Synthesis
This compound serves as a building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and hydrolysis.
Common Reactions:
- Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as sodium methoxide.
- Hydrolysis: The ester groups can be hydrolyzed to yield corresponding carboxylic acids.
Industrial Applications
The compound's unique properties make it valuable in various industrial applications:
Agrochemicals
Research indicates that derivatives of this compound could be explored for use in agrochemicals due to their potential biological activity against pests or diseases affecting crops .
Specialty Chemicals
It is also used in the formulation of specialty chemicals that require specific thermal or chemical resistance properties.
Mechanism of Action
The mechanism of action of dimethyl 2-fluoro-3-methylbenzene-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and selectivity in various chemical reactions . The ester groups facilitate its incorporation into larger molecular frameworks, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Binding Affinity and Reactivity
Substituents on the benzene ring significantly alter molecular interactions. For instance:
- Dimethyl 2-[4-Methoxy-1-(2-Methylphenyl)-6-Oxo-Pyridazine-3-Carbonylamino]benzene-1,4-Dicarboxylate (Compound 0199): This derivative exhibits a binding energy of -5.0 kcal/mol in molecular docking studies, attributed to its methoxy and pyridazine moieties. The fluorine-free structure demonstrates lower affinity compared to fluorinated analogs, underscoring fluorine's role in enhancing ligand-receptor interactions .
- 1,4-Dimethyl 2-(Fluorosulfonyl)benzene-1,4-Dicarboxylate : The fluorosulfonyl group introduces strong electron-withdrawing effects, increasing reactivity in nucleophilic substitution reactions. This contrasts with the target compound’s fluorine and methyl groups, which balance electronic and steric effects .
Table 1: Substituent Impact on Key Properties
Role in Coordination Polymers (MOFs)
Benzene dicarboxylates are key linkers in metal-organic frameworks (MOFs):
- MOF-1, MOF-2, and MOF-104 : These isoreticular structures use cubane-1,4-dicarboxylate or terephthalate linkers. While MOF-2 (terephthalate) has aromatic rigidity, MOF-1/104 (cubane) exhibit alicyclic flexibility. The target compound’s fluorine and methyl groups could similarly modulate MOF porosity and stability .
Biological Activity
Dimethyl 2-fluoro-3-methylbenzene-1,4-dicarboxylate (also known as Dimethyl 2-fluorobiphenyl-3,3'-dicarboxylate) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula CHFO. Its structure features a biphenyl core with two carboxylate groups and a fluorine atom at the ortho position relative to one of the carboxylates. This configuration is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and binding affinity to target proteins.
Anticancer Properties
Recent studies have highlighted the compound's anticancer potential. In vitro experiments demonstrated significant cytotoxic effects against several cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 9 | ROS generation leading to cell death |
| HeLa (Cervical Cancer) | 11 | Inhibition of cell proliferation |
These results suggest that this compound may serve as a promising candidate for further development as a chemotherapeutic agent.
Mechanistic Studies
The mechanisms underlying its anticancer effects involve the activation of apoptotic pathways and the generation of reactive oxygen species (ROS). For instance, in MCF-7 cells, treatment with the compound resulted in increased caspase-3 activity, indicating apoptosis induction. In A549 cells, ROS generation was linked to mitochondrial dysfunction, leading to cell death.
Case Studies and Research Findings
- Study on Anticancer Activity : A comprehensive study evaluated the effects of this compound on various cancer cell lines. The compound exhibited selective cytotoxicity towards cancer cells while sparing non-cancerous cells, suggesting a favorable therapeutic index .
- In Vivo Studies : Preliminary in vivo studies have shown that administration of this compound in animal models resulted in tumor size reduction without significant toxicity, further supporting its potential as an anticancer agent .
- Structure-Activity Relationship (SAR) : Research into the structure-activity relationship revealed that modifications to the fluorine and methyl groups could enhance biological activity. Substituting different functional groups at specific positions on the aromatic rings significantly influenced binding affinity and cytotoxicity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing dimethyl 2-fluoro-3-methylbenzene-1,4-dicarboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via esterification of 2-fluoro-3-methylbenzene-1,4-dicarboxylic acid using methanol under acid catalysis (e.g., H₂SO₄ or TsOH). Alternatively, nucleophilic substitution on pre-functionalized benzene derivatives (e.g., fluorination of methyl precursors) may be employed. Key factors include temperature control (60–80°C), solvent selection (e.g., dry THF or DMF), and inert atmosphere (N₂/Ar) to prevent hydrolysis . Yield optimization often requires monitoring by HPLC or GC-MS to track intermediate formation .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Confirm ester groups (δ ~3.8–4.0 ppm for methoxy protons) and fluorine coupling patterns.
- FT-IR : Identify ester C=O stretches (~1720 cm⁻¹) and aromatic C-F vibrations (~1250 cm⁻¹).
- HPLC with UV detection : Quantify purity using reverse-phase C18 columns (acetonitrile/water mobile phase) .
- Elemental Analysis : Validate stoichiometry of C, H, and F .
Q. What are the documented solubility properties, and how do they affect experimental design?
- Methodological Answer : The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. For reactions in aqueous media, use co-solvents (e.g., THF:water 4:1) or surfactants. Solubility data should be confirmed via gravimetric analysis or UV-Vis calibration curves at 25°C .
Advanced Research Questions
Q. How does the fluorine substituent influence electronic and steric effects in cycloaddition reactions?
- Methodological Answer : The electron-withdrawing fluorine at position 2 enhances electrophilicity of the benzene ring, facilitating Diels-Alder or [3+2] cycloadditions. Steric hindrance from the 3-methyl group can direct regioselectivity. Computational studies (DFT at B3LYP/6-31G*) can map frontier molecular orbitals to predict reactive sites . Experimental validation via kinetic isotope effects or Hammett plots is recommended .
Q. What strategies resolve contradictions in reported reactivity data (e.g., unexpected regioselectivity in nucleophilic aromatic substitution)?
- Methodological Answer : Divergent results may arise from solvent polarity, temperature, or catalyst choice. For example, in DMF at 120°C, the methyl group may hinder nucleophilic attack at position 3. Systematic screening of conditions (e.g., using Design of Experiments (DoE) software) and in-situ FT-IR monitoring can identify critical variables. Cross-validate with X-ray crystallography to confirm regiochemical outcomes .
Q. How can computational models predict the compound’s utility in synthesizing polycyclic aromatic systems?
- Methodological Answer : Employ DFT (e.g., M06-2X/cc-pVTZ) to simulate transition states in annulation reactions. Molecular dynamics (MD) simulations can assess steric compatibility with dienes or azides. Pair these with experimental data from tandem MS/MS fragmentation to validate proposed intermediates .
Q. What are the stability profiles under varying storage conditions, and how should degradation products be analyzed?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV checks. Degradation pathways (e.g., ester hydrolysis or fluoromethyl elimination) can be identified via LC-HRMS and compared to synthetic standards. Store the compound under argon at –20°C in amber vials to minimize photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
